5-Ethoxy-2-methylpyrimidine
Description
Significance of Pyrimidine (B1678525) Derivatives in Contemporary Chemical Sciences
Pyrimidine, a six-membered aromatic heterocyclic compound with two nitrogen atoms at positions 1 and 3, is a core structure in a multitude of biologically and medicinally significant molecules. nih.govrsc.org The pyrimidine scaffold is fundamental to life itself, forming the basis of uracil, thymine, and cytosine—the essential nucleobases in RNA and DNA. scispace.com Beyond their role in nucleic acids, pyrimidine rings are also found in vital cofactors and vitamins, such as thiamine (B1217682) (vitamin B1) and riboflavin (B1680620) (vitamin B2). scispace.comgsconlinepress.com
In medicinal chemistry, pyrimidine derivatives are recognized as "privileged" structures due to their ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. gsconlinepress.comekb.eg The presence of multiple nitrogen atoms allows for extensive hydrogen bonding capabilities, while the aromatic ring can engage in various non-covalent interactions, making pyrimidines a versatile scaffold for drug design. gsconlinepress.com Researchers have successfully developed pyrimidine-based compounds with a broad spectrum of therapeutic applications, including:
Anticancer agents : Many pyrimidine derivatives function as kinase inhibitors or are used in the treatment of leukemia. gsconlinepress.comekb.eg
Antiviral compounds : They are crucial in the development of drugs targeting viral enzymes like reverse transcriptase. researchgate.net
Antimicrobial and Antifungal agents : The scaffold is a common feature in molecules designed to combat bacterial and fungal infections. scispace.comgsconlinepress.com
Anti-inflammatory drugs : Certain derivatives have shown potent inhibitory effects against enzymes like COX-2, which are involved in inflammatory processes. rsc.org
Central Nervous System agents : The pyrimidine nucleus is present in barbiturates, which act as hypnotics. scispace.com
The synthetic versatility of the pyrimidine ring allows chemists to introduce a wide array of functional groups, enabling the fine-tuning of a molecule's physicochemical properties and biological activity. researchgate.net This adaptability has cemented the pyrimidine framework as a cornerstone in the ongoing quest for novel and more effective therapeutic agents. ekb.eggsconlinepress.com
Current Academic Perspectives and Research Trajectories for 5-Ethoxy-2-methylpyrimidine
Direct and extensive research focused solely on this compound is limited in publicly available literature. Its primary significance in contemporary research appears to be as a chemical intermediate or a structural motif for the synthesis of more complex, biologically active molecules. The academic perspective on this compound is therefore centered on its potential as a building block in synthetic and medicinal chemistry.
The structure of this compound offers specific sites for chemical modification, making it a valuable precursor. Research on closely related analogues provides insight into its potential applications. For instance, the synthesis of various substituted pyrimidines, such as 4-chloro-5-ethoxy-2-methylpyrimidine and 5-ethoxymethyl-2-methylpyrimidin-4-amine, highlights the utility of the ethoxy-methyl-pyrimidine core in creating diverse molecular libraries. chemsrc.com These derivatives serve as key intermediates for producing compounds targeting specific biological pathways.
Current research trajectories involving similar pyrimidine scaffolds include:
Development of Kinase Inhibitors : The pyrimidine core is a common feature in kinase inhibitors used in oncology. ekb.eg The functional groups on this compound could be modified to create derivatives that fit into the ATP-binding pocket of specific kinases.
Synthesis of Antiviral and Antimicrobial Agents : Modifications of the pyrimidine ring are a proven strategy for developing antiviral nucleoside analogues and other antimicrobial compounds. researchgate.netnih.govbeilstein-journals.org The ethoxy group, for example, can influence properties like membrane permeability.
Agrochemical Research : Pyrimidine derivatives are also employed in the formulation of herbicides and pesticides, where structural modifications are used to optimize biological activity against specific pests or weeds.
The research focus is less on the intrinsic properties of this compound itself and more on its role in facilitating the synthesis of novel compounds with potential therapeutic or industrial applications. Computational studies on related complex molecules suggest that substituents like the ethoxy group can play a crucial role in the electronic properties and reactivity of the final molecule. mdpi.com
Below is a table summarizing the known chemical data for this compound.
| Property | Value | Source |
| CAS Number | 35231-57-3 | bldpharm.com |
| Molecular Formula | C₇H₁₀N₂O | N/A |
| Molecular Weight | 138.17 g/mol | N/A |
| Appearance | Not specified | N/A |
| Solubility | Not specified | N/A |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
5-ethoxy-2-methylpyrimidine |
InChI |
InChI=1S/C7H10N2O/c1-3-10-7-4-8-6(2)9-5-7/h4-5H,3H2,1-2H3 |
InChI Key |
VSERGMRZNGXZRK-UHFFFAOYSA-N |
SMILES |
CCOC1=CN=C(N=C1)C |
Canonical SMILES |
CCOC1=CN=C(N=C1)C |
Origin of Product |
United States |
Reaction Mechanisms and Reactivity Profiles of 5 Ethoxy 2 Methylpyrimidine Analogs
Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Ring System
Nucleophilic substitution is a fundamental reaction type for pyrimidine derivatives. The electron-deficient nature of the pyrimidine ring facilitates the displacement of leaving groups at the 2, 4, and 6-positions. wikipedia.orgacs.org
Nucleophilic attack on the pyrimidine ring typically follows an SNAr (Substitution Nucleophilic Aromatic) mechanism. This process involves the initial addition of a nucleophile to one of the electron-deficient carbon atoms (C2, C4, or C6) to form a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, the leaving group is eliminated, restoring the aromaticity of the ring. frontiersin.org The rate-determining step is usually the formation of the Meisenheimer intermediate. ksu.edu.sa
The regioselectivity of nucleophilic attack is governed by the electron distribution within the pyrimidine ring, which is in turn influenced by the substituents present. For instance, in 2,4-dichloropyrimidines, nucleophilic substitution generally occurs selectively at the C4 position. wuxiapptec.com The reaction of 2-chloro-5-nitropyrimidine (B88076) with various α-nucleophiles has been studied, revealing that the reaction proceeds via an SNAr mechanism. frontiersin.org
Substituents on the pyrimidine ring play a crucial role in directing the course of nucleophilic substitution reactions. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the reactivity and regioselectivity.
Electron-donating groups: EDGs, such as amino and alkoxy groups, increase the electron density of the ring, which can deactivate it towards nucleophilic attack. For example, the substitution of a chlorine atom in a dichloropyrimidine with an alkylamino group deactivates the second chlorine atom, making its subsequent substitution more difficult. researchgate.net However, EDGs at certain positions can direct the attack to other sites. In 2,4-dichloropyrimidines, an electron-donating substituent at the C6 position can direct nucleophilic attack to the C2 position. wuxiapptec.com The presence of an ethoxy group at the C5 position, as in 5-ethoxy-2-methylpyrimidine, would be expected to increase the electron density at C4 and C6, potentially influencing the regioselectivity of nucleophilic attack if a leaving group were present at those positions.
Electron-withdrawing groups: EWGs, such as nitro and trifluoromethyl groups, decrease the electron density of the ring, thereby activating it towards nucleophilic attack. The trifluoromethyl group in 4-chloro-2-(trifluoromethyl)pyrimidine (B49514) enhances its electrophilic character and facilitates nucleophilic substitution. scbt.com
The interplay of steric and electronic effects of substituents is critical in determining the outcome of these reactions. beilstein-journals.org
Table 1: Influence of Substituents on Nucleophilic Substitution of Pyrimidines
| Substituent at C6 on 2,4-Dichloropyrimidine | LUMO Distribution | Observed Regioselectivity | Reference |
| H | Mainly at C4 | C4 selective | wuxiapptec.com |
| OMe | Similar at C2 and C4 | C2 selective | wuxiapptec.com |
| NHMe | Similar at C2 and C4 | C2 selective | wuxiapptec.com |
| Phenyl | - | High C4 regioselectivity | acs.org |
| 4-Methoxyphenyl (B3050149) | - | Slightly lower C4 regioselectivity | acs.org |
Oxidation and Reduction Processes in Pyrimidine Chemistry
Oxidation and reduction reactions are important for both the synthesis and modification of pyrimidine derivatives. These reactions can target either the peripheral functional groups or the pyrimidine nucleus itself. umich.edu
Alkyl groups attached to the pyrimidine ring can be oxidized to carboxylic acids. For example, alkyl-substituted pyrimidines can be oxidized using potassium permanganate (B83412) (KMnO₄) to the corresponding carboxylic acids. researchgate.net The ethoxy group in this compound could potentially undergo O-dealkylation under oxidative conditions. The ethoxymethyl side chain of 5-(ethoxymethyl)-2-methylpyrimidin-4-amine (B135043) can undergo hydrolysis to a hydroxymethyl group.
Due to their reduced aromaticity compared to benzene (B151609) and pyridine (B92270), pyrimidines are more easily reduced. researchgate.net Catalytic hydrogenation is a common method for the reduction of the pyrimidine ring. For instance, 5-(ethoxymethyl)-2-methyl-4-nitropyrimidine can be reduced to the corresponding amine using a Raney nickel catalyst. The pyrimidine ring itself can be hydrogenated to a tetrahydropyrimidine (B8763341). wikipedia.org The reduction of 1,4,6-trisubstituted pyrimidin-2(1H)-ones with sodium borohydride (B1222165) can yield a mixture of dihydro- and tetrahydropyrimidine derivatives, with the product ratio being highly dependent on the reaction conditions and the nature of the substituents. rsc.org An attempt to hydrogenolyze a methoxy (B1213986) group on a pyrimidine derivative resulted in the reduction of the pyrimidine ring instead. beilstein-journals.org
Table 2: Examples of Oxidation and Reduction Reactions in Pyrimidines
| Starting Material | Reagent/Condition | Product | Reaction Type | Reference |
| Alkyl-substituted pyrimidines | KMnO₄ | Pyrimidine carboxylic acids | Oxidation | researchgate.net |
| 5-(Ethoxymethyl)-2-methylpyrimidin-4-amine | HBr/acetic acid | 5-(Hydroxymethyl)-2-methylpyrimidin-4-amine | Hydrolysis | |
| 5-Ethoxymethyl-2-methyl-4-nitropyrimidine | Raney nickel, H₂ | 5-Ethoxymethyl-2-methylpyrimidin-4-amine | Reduction | |
| Pyrimidine | Hydrogenation | Tetrahydropyrimidine | Reduction | wikipedia.org |
| 1,4,6-Trisubstituted pyrimidin-2(1H)-ones | Sodium borohydride | Dihydro- and tetrahydropyrimidin-2(1H)-ones | Reduction | rsc.org |
Ring Transformation and Rearrangement Mechanisms in Pyrimidine Derivatives
Pyrimidine derivatives can undergo various ring transformation and rearrangement reactions, often leading to the formation of other heterocyclic systems. These reactions are influenced by substituents and reaction conditions.
One of the well-known rearrangements is the Dimroth rearrangement, which involves the transposition of a heteroatom within the heterocyclic system. nih.gov This rearrangement typically occurs in basic media and involves ring opening followed by ring closure. nih.govresearchgate.net For example, 2(and 4)-methoxy-5-phenylpyrimidines can rearrange upon heating in triethylamine (B128534) to give N-methyl-2(or 4)-oxopyrimidines. rsc.org A recently developed method for converting pyrimidines to pyridines involves activation with triflic anhydride (B1165640) (Tf₂O) followed by a nucleophilic reaction and a Dimroth rearrangement. chinesechemsoc.orgchinesechemsoc.org
Another type of rearrangement is the Fischer–Hepp rearrangement, which has been observed in pyrimidines. This reaction involves the migration of a nitroso group from a nitrogen atom to the C5 position of the pyrimidine ring and is dependent on the presence of activating groups. beilstein-journals.org
Ring transformations can also occur through nucleophile-induced rearrangements. researchgate.net For example, pyrimidines can be converted to pyridines, and this can proceed through different mechanisms, including the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. researchgate.net The reaction of 1,3-oxazine-2,4-diones with hydrazine (B178648) can lead to the formation of pyrimidines through a ring transformation mechanism. rsc.org
Degenerate Ring Interconversions
Degenerate ring transformations are processes in which the core heterocyclic ring system is maintained, but an atom or a fragment of the ring is exchanged with one from the reacting nucleophile. wur.nl In the context of pyrimidines, this often involves the exchange of a ring nitrogen atom. wur.nl
One of the primary mechanisms governing these transformations is the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) pathway. researchgate.net While direct studies on this compound are limited, research on analogous compounds such as 5-nitropyrimidine (B80762) provides significant insights. The reaction of 5-nitropyrimidine with N-labeled amidines results in the formation of 2-substituted 5-nitropyrimidines. researchgate.net This transformation proceeds through three distinct mechanisms:
An ANRORC mechanism that incorporates the N-C-N fragment of the amidine into the new pyrimidine ring. researchgate.net
A secondary ANRORC mechanism involving the incorporation of only a C-N fragment from the amidine. researchgate.net
A regiospecific 1,4-cycloaddition which also leads to the incorporation of a C-N fragment. researchgate.net
These mechanisms are highly dependent on the reaction conditions and the nature of the nucleophile. For instance, transformations involving weak nucleophiles like aqueous ammonia (B1221849) require drastic conditions, whereas strongly nucleophilic agents such as the amide ion can facilitate these reactions under much milder conditions. wur.nl The initial step in these interconversions is typically the nucleophilic attack on an electrophilic carbon of the pyrimidine ring, often at positions C4 or C6. wur.nl
| Reactant | Nucleophile | Conditions | Product | Mechanism |
| 5-Nitropyrimidine | 15N-labeled Benzamidine | Not specified | 2-Phenyl-5-nitropyrimidine | ANRORC, Cycloaddition |
| 4-Chloro-2-phenylpyrimidine | Amide ion | Not specified | 2-Phenyl-s-triazine | ANRORC |
Pyrimidine Ring Contractions
Pyrimidine ring contractions are reactions that result in the formation of a five-membered heterocyclic ring from the initial six-membered pyrimidine structure. wur.nl These reactions often proceed through ring-opening followed by recyclization.
One documented example involves the treatment of 4-X-6-R-pyrimidine 1-oxides with potassium amide in liquid ammonia. This reaction leads to the formation of 5-amino-3-R-isoxazoles. wur.nl The transformation is initiated by a nucleophilic attack, which is enhanced by the presence of the N-oxide function, increasing the electrophilicity of the pyrimidine ring. The reaction can proceed even at low temperatures (-33 °C). wur.nl
Another pathway for ring contraction is observed in the dehalogenation of certain 4-chloropyrimidines using zinc and aqueous acetic acid, which yields pyrrole (B145914) derivatives. thieme-connect.com The mechanism for this specific pyrimidine ring contraction is still under investigation but highlights an alternative route to five-membered rings from pyrimidine precursors. thieme-connect.com Photochemically induced ring contractions are also known, although these often require pre-activation of the ring, for instance, through the formation of N-oxides or N-alkylpyridinium salts, which can then rearrange to form five-membered rings like pyrroles or cyclopentene (B43876) derivatives. nih.gov
| Starting Material | Reagent(s) | Product | Key Feature |
| 4-X-6-phenyl(methyl)pyrimidine 1-oxides | KNH₂ / liquid NH₃ | 5-Amino-3-phenyl(methyl)isoxazole | N-oxide enhances ring electrophilicity |
| 4-Chloropyrimidine derivatives | Zn / aq. Acetic Acid | Pyrrole derivatives | Dehalogenation-induced contraction |
Catalytic Reactions and Their Mechanisms
Catalysis plays a pivotal role in both the synthesis and subsequent modification of the pyrimidine scaffold, enabling efficient and selective transformations.
Role of Acid Catalysis in Pyrimidine Formation and Transformation
Acid catalysis is instrumental in the synthesis of the pyrimidine core from various precursors. Both Brønsted and Lewis acids are employed to facilitate these cyclization reactions.
For instance, highly functionalized pyrimidines can be synthesized from electron-deficient 1,3,5-triazines and aldehydes or ketones under trifluoroacetic acid (TFA) catalysis. rsc.org The mechanism involves an inverse electron demand hetero-Diels-Alder (ihDA) reaction followed by a retro-Diels-Alder (rDA) reaction. rsc.org Lewis acids, such as samarium chloride or zinc chloride, are also effective. The synthesis of 5-alkoxypyrimidines has been achieved from β-formyl enamides, which undergo cyclization with a source of ammonia in the presence of a Lewis acid catalyst under microwave irradiation. thieme-connect.comrsc.org A study demonstrated the synthesis of 5-alkoxypyrimidines from enamides derived from a three-component reaction of alkoxyallenes, nitriles, and carboxylic acids. thieme-connect.com
Natural phosphate (B84403) has also been utilized as a heterogeneous Lewis acid catalyst for the synthesis of N-1 substituted pyrimidines, offering an environmentally benign option. researchgate.net Deep eutectic solvents with acidic properties have also been developed as novel catalysts for the synthesis of pyranopyrimidines, a related fused heterocyclic system. etsu.edu These catalysts activate substrates, such as aldehydes, facilitating their condensation with other components to form the heterocyclic ring. etsu.edu
| Catalyst Type | Example Catalyst | Reaction Type | Substrates | Product |
| Brønsted Acid | Trifluoroacetic Acid (TFA) | IEDDA/rDA | 1,3,5-Triazines, Aldehydes/Ketones | Functionalized Pyrimidines rsc.org |
| Lewis Acid | Samarium Chloride (SmCl₃) | Cyclization | β-Formyl enamides, Urea (B33335) | Pyrimidines rsc.org |
| Lewis Acid | Zinc Chloride (ZnCl₂) | Three-component coupling | Enamines, Triethyl orthoformate, Ammonium (B1175870) acetate | 4,5-Disubstituted Pyrimidines rsc.org |
| Heterogeneous Lewis Acid | Natural Phosphate | Acyclonucleoside synthesis | Pyrimidine/Purine bases, Alkylating agent | N-substituted heterocycles researchgate.net |
| Acidic Deep Eutectic Solvent | MTPPBr–PCAT–DES | Multicomponent condensation | Barbituric acid, Aldehydes, 4-Hydroxycoumarin | Pyranopyrimidines etsu.edu |
Transition Metal-Mediated Pyrimidine Functionalization Mechanisms
Transition metal catalysis is a powerful tool for the functionalization of pre-formed pyrimidine rings, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. These methods are essential for creating diverse libraries of pyrimidine derivatives.
While the synthesis of the pyrimidine ring itself can be catalyzed by transition metals (e.g., via [2+2+2] cycloadditions), the focus here is on the functionalization of an existing pyrimidine structure like this compound. researchgate.net Common transition metal-catalyzed cross-coupling reactions applicable to pyrimidines include the Suzuki, Heck, and Sonogashira reactions. rsc.org
For example, a 5-alkoxypyrimidine derivative can be synthesized and subsequently functionalized. thieme-connect.com The 5-benzyloxy derivative can be debenzylated, converted to the corresponding nonaflate, and then subjected to a Sonogashira cross-coupling reaction, demonstrating the utility of transition metal catalysis in modifying the C5 position. thieme-connect.com
The mechanism of these reactions typically involves a catalytic cycle starting with the oxidative addition of a halopyrimidine (or a triflate/nonaflate derivative) to a low-valent transition metal complex (e.g., Pd(0)). This is followed by transmetalation (in Suzuki couplings) or alkyne coordination/insertion (in Sonogashira couplings), and concludes with reductive elimination to yield the functionalized pyrimidine and regenerate the active catalyst.
Furthermore, C-H functionalization offers a more direct route to modify the pyrimidine ring without the need for pre-installed leaving groups. In related diazine systems, platinum-based catalysts have been used for C-H functionalization, where the electronic properties of the metal center are modulated by the protonation of an unligated nitrogen atom in the pyrimidine ligand under acidic conditions. acs.orgnih.gov This enhances the electrophilicity of the platinum center, facilitating the activation of C-H bonds. acs.org
| Reaction Type | Catalyst System (Example) | Substrate(s) | Mechanism Steps (General) |
| Sonogashira Coupling | Palladium/Copper | Halopyrimidine, Terminal Alkyne | Oxidative Addition, Alkyne Insertion, Reductive Elimination |
| Suzuki Coupling | Palladium/Base | Halopyrimidine, Boronic Acid | Oxidative Addition, Transmetalation, Reductive Elimination |
| C-H Functionalization | Platinum | Pyrimidine, Methane | C-H Activation, Oxidative Addition, Reductive Elimination |
Advanced Spectroscopic Characterization and Structural Elucidation of 5 Ethoxy 2 Methylpyrimidine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals corresponding to the two protons on the pyrimidine (B1678525) ring, the methyl group, and the ethoxy group.
Pyrimidine Protons (H4/H6): The two protons on the pyrimidine ring are chemically non-equivalent and are expected to appear as singlets in the aromatic region, typically downfield due to the deshielding effect of the electronegative nitrogen atoms. In related pyrimidine structures, these protons resonate at approximately δ 8.3-8.7 ppm. ambeed.com
Ethoxy Group Protons (-OCH₂CH₃): The ethoxy group will present as a quartet for the methylene (B1212753) protons (-OCH₂) and a triplet for the terminal methyl protons (-CH₃). The methylene protons, being attached to an electronegative oxygen, will be further downfield than the methyl protons. Based on analogous ethoxy-substituted heterocycles, these are predicted to appear around δ 4.1 ppm (quartet) and δ 1.4 ppm (triplet), respectively, with a typical coupling constant (³J) of ~7.0 Hz.
Methyl Group Protons (-CH₃): The methyl group at the C2 position is attached to the pyrimidine ring and is expected to appear as a sharp singlet in the upfield region, likely around δ 2.6 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum should display six unique signals, corresponding to the four carbons of the pyrimidine ring and the two carbons of the ethoxy group.
Pyrimidine Carbons: The carbon atoms of the heterocyclic ring are in distinct electronic environments. C2, C4, and C6 are significantly deshielded due to their proximity to nitrogen atoms, while C5 is influenced by the electron-donating ethoxy group. Approximate chemical shifts can be estimated from data on compounds like 5-ethyl-2-methylpyridine (B142974) and other pyrimidines. chemguide.co.ukchemicalbook.com
Ethoxy Group Carbons (-OCH₂CH₃): The methylene carbon (-CH₂) is directly bonded to oxygen and will resonate at a higher chemical shift (around δ 65 ppm) compared to the terminal methyl carbon (-CH₃), which is expected around δ 14-15 ppm.
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for 5-Ethoxy-2-methylpyrimidine.
| Atom/Group | Predicted ¹H Shift (δ, ppm) | Multiplicity | Predicted ¹³C Shift (δ, ppm) |
| 2-CH₃ | ~2.6 | Singlet | ~22 |
| H4 | ~8.5 | Singlet | ~158 |
| C5 | - | - | ~145 |
| H6 | ~8.5 | Singlet | ~158 |
| -OCH₂CH₃ | ~4.1 | Quartet | ~65 |
| -OCH₂CH₃ | ~1.4 | Triplet | ~15 |
To confirm the assignments made from 1D NMR and to definitively establish the molecular structure, a series of 2D NMR experiments are indispensable. iranchembook.ir
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C coupling). For this compound, an HSQC spectrum would show cross-peaks connecting the predicted ¹H signals to their corresponding ¹³C signals, for instance:
The singlet at ~2.6 ppm to the methyl carbon at ~22 ppm.
The singlets at ~8.5 ppm to the pyrimidine carbons C4 and C6.
The quartet at ~4.1 ppm to the methylene carbon at ~65 ppm.
The triplet at ~1.4 ppm to the ethoxy's methyl carbon at ~15 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it reveals correlations between protons and carbons over two or three bonds (²J and ³J couplings), mapping out the connectivity of the molecular skeleton. gasmet.com Expected key correlations for this compound would include:
A correlation from the 2-methyl protons (~2.6 ppm) to the ring carbons C2 and C6.
Correlations from the ethoxy methylene protons (~4.1 ppm) to the C5 carbon of the ring and the ethoxy methyl carbon.
Correlations from the H4 and H6 protons to adjacent carbons within the pyrimidine ring, confirming their positions relative to the substituents.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, which is useful for confirming stereochemistry and substitution patterns. A NOESY spectrum would show through-space correlations between the protons of the ethoxy group and the H4/H6 protons on the pyrimidine ring, confirming their spatial proximity and the location of the ethoxy substituent at the C5 position. gasmet.com
In cases of spectral overlap or for studying molecular dynamics and interactions, isotopic labeling is a powerful strategy. electronicsandbooks.com While not typically necessary for a molecule as simple as this compound, the principles are relevant. Pyrimidine derivatives can be synthesized using precursors enriched with stable isotopes like ¹³C, ¹⁵N, or ²H. electronicsandbooks.comrsc.org
For instance, synthesizing the molecule with a ¹³C-labeled methyl group would enhance the signal for this specific carbon in the ¹³C NMR spectrum, which could be useful in quantitative studies. More advanced applications involve uniform or selective ¹⁵N labeling of the pyrimidine ring. This allows for the use of ¹H-¹⁵N correlation experiments (like ¹H-¹⁵N HMBC), which can be invaluable for studying hydrogen bonding or the protonation state of the nitrogen atoms in different environments. chemguide.co.ukchemicalbook.com This technique is particularly vital in the study of larger, biologically relevant pyrimidine-containing molecules like RNA, where it helps resolve severe signal overlap. electronicsandbooks.com
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information on the functional groups present in a molecule by probing their characteristic vibrational modes. scirp.org For this compound, these techniques confirm the presence of the pyrimidine ring, methyl, and ethoxy moieties.
The FT-IR and Raman spectra of this compound are expected to show a series of characteristic bands. The complementarity of the two techniques is important; vibrations that are strong in the IR spectrum may be weak in the Raman spectrum, and vice versa. researchgate.net
Key expected vibrational modes include:
C-H Stretching: Aromatic C-H stretching vibrations from the pyrimidine ring are expected above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl and ethoxy groups would appear in the 2850-3000 cm⁻¹ region. google.com
Ring Stretching (C=C, C=N): The stretching vibrations of the pyrimidine ring are characteristic and typically appear as a series of sharp bands in the 1400-1600 cm⁻¹ region. These are often strong in both IR and Raman spectra. google.com
C-O-C Stretching: The asymmetric and symmetric stretching of the ether linkage (C-O-C) in the ethoxy group gives rise to strong bands, typically in the 1050-1260 cm⁻¹ region. The asymmetric stretch is usually particularly strong in the IR spectrum.
CH₃/CH₂ Bending: Bending (scissoring, wagging, twisting) vibrations for the methyl and methylene groups appear in the 1375-1470 cm⁻¹ region. google.com
Ring Bending/Deformation: Out-of-plane and in-plane bending modes of the pyrimidine ring and its substituents appear in the fingerprint region below 1000 cm⁻¹, providing a unique pattern for the molecule. thermofisher.com
The following table summarizes the expected characteristic vibrational frequencies.
| Wavenumber Range (cm⁻¹) | Assignment | Expected Intensity (IR/Raman) |
| 3020-3100 | Aromatic C-H Stretch (Pyrimidine) | Medium / Medium |
| 2850-3000 | Aliphatic C-H Stretch (Methyl, Ethoxy) | Strong / Strong |
| 1500-1600 | C=N, C=C Ring Stretching | Strong / Strong |
| 1440-1470 | CH₂/CH₃ Bending | Medium / Medium |
| 1200-1260 | Asymmetric C-O-C Stretch | Strong / Weak |
| 1050-1150 | Symmetric C-O-C Stretch | Medium / Medium |
| Below 1000 | Ring Bending and Deformation Modes | Medium-Strong / Medium-Strong |
For a precise and confident assignment of all vibrational modes, especially in the complex fingerprint region, experimental spectra are often correlated with theoretical calculations. americanpharmaceuticalreview.com This is a common practice for the structural analysis of pyrimidine derivatives. thermofisher.comspectroscopyonline.com
The standard methodology involves:
Geometry Optimization: The molecular geometry of this compound is optimized using computational methods, most commonly Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)). spectroscopyonline.com
Frequency Calculation: Using the optimized geometry, the harmonic vibrational frequencies and their corresponding IR and Raman intensities are calculated at the same level of theory.
Scaling: Raw computed frequencies are typically higher than experimental frequencies due to the harmonic approximation and basis set limitations. Therefore, they are multiplied by a scaling factor (often around 0.96-0.98 for DFT methods) to improve the agreement with the experimental data. thermofisher.com
Assignment: The scaled theoretical frequencies are then compared to the experimental FT-IR and FT-Raman spectra. The potential energy distribution (PED) is often calculated to determine the contribution of different internal coordinates to each normal mode, leading to an unambiguous assignment of every observed band. spectroscopyonline.com
This correlative approach allows for a much deeper understanding of the molecule's vibrational properties than relying on empirical assignments alone and is a standard for the thorough characterization of such heterocyclic systems.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelengths at which light is absorbed are characteristic of the molecule's electronic structure, particularly the nature of its chromophores and the extent of conjugation.
For this compound, the primary chromophore is the pyrimidine ring itself. As a heteroaromatic system, it contains both π electrons in its delocalized system and non-bonding (n) electrons on the two nitrogen atoms. Consequently, two main types of electronic transitions are expected to be observed in its UV-Vis spectrum: π → π* and n → π* transitions. umich.edu
π → π Transitions:* These are typically high-energy, high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. In aromatic systems like pyrimidine, these transitions are characteristic and often appear as strong absorption bands in the UV region. chemguide.co.uk
n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (the lone pair on a nitrogen atom) to a π* anti-bonding orbital. nih.gov These transitions are generally of lower energy and significantly lower intensity compared to π → π* transitions.
The substitution pattern on the pyrimidine ring significantly influences the absorption wavelengths (λmax). Spectroscopic studies on substituted pyrimidines reveal that the position and nature of substituents alter the energy of the molecular orbitals, leading to shifts in the absorption maxima.
Effect of the Ethoxy Group: The ethoxy group (-OCH2CH3) at the 5-position acts as an auxochrome. Its oxygen atom possesses lone pairs of electrons that can be delocalized into the pyrimidine ring's π-system (a +M or mesomeric effect). This extension of conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic shift (red shift) of the π → π* absorption band to longer wavelengths. chemguide.co.uk
Effect of the Methyl Group: The methyl group (-CH3) at the 2-position is a weak electron-donating group through an inductive effect. This also contributes to a slight bathochromic shift, although its influence is generally less pronounced than that of the ethoxy group.
While a specific experimental spectrum for this compound is not detailed here, the expected electronic transitions and the influence of its substituents can be summarized based on established principles of UV-Vis spectroscopy. researchgate.netbakhtiniada.ru
| Electronic Transition | Description | Expected Relative Intensity | Influence of Substituents |
|---|---|---|---|
| π → π | Excitation of an electron from a π bonding orbital to a π anti-bonding orbital within the pyrimidine ring. | High | Bathochromic (red) shift due to conjugation with the ethoxy group and inductive effect of the methyl group. |
| n → π | Excitation of a non-bonding electron from a nitrogen lone pair to a π anti-bonding orbital. | Low | Position is sensitive to solvent polarity and electronic effects of the substituents. |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of organic compounds, providing a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. Unlike nominal mass spectrometry which provides integer masses, HRMS can measure mass to several decimal places. This precision is critical for determining the exact elemental composition of a molecule, thereby confirming its molecular formula. cdnsciencepub.comnih.gov
For this compound, the molecular formula is C₇H₁₀N₂O. The theoretical monoisotopic mass can be calculated by summing the exact masses of the most abundant stable isotopes of each element in the formula (¹²C, ¹H, ¹⁴N, and ¹⁶O). wikipedia.orgmsu.edu This calculated value serves as a benchmark against which the experimentally measured mass is compared.
The confirmation process involves the following steps:
Ionization of the this compound molecule, typically to form the protonated molecular ion [M+H]⁺.
Analysis of this ion in a high-resolution mass analyzer (such as a Time-of-Flight (TOF) or Orbitrap analyzer).
Comparison of the experimentally measured exact mass with the theoretical exact mass calculated for the proposed formula C₇H₁₀N₂O.
A close match between the experimental and theoretical mass, typically within a few parts per million (ppm), provides unambiguous confirmation of the elemental composition and, by extension, the molecular formula. This technique is routinely cited in the characterization of new pyrimidine derivatives. nih.govbohrium.com
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₁₀N₂O | - |
| Theoretical Monoisotopic Mass ([M]) | 138.07931 Da | nih.gov |
| Theoretical Exact Mass of [M+H]⁺ | 139.08659 Da | Calculated |
| Hypothetical Experimental Mass of [M+H]⁺ | 139.08655 Da | - |
| Mass Error | < 3 ppm | - |
The ability of HRMS to distinguish between molecules with the same nominal mass but different elemental compositions makes it a definitive method for molecular formula confirmation in chemical research and synthesis.
Computational Chemistry Investigations of 5 Ethoxy 2 Methylpyrimidine and Its Analogs
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT is a popular choice for computational chemists due to its favorable balance between accuracy and computational cost. It is routinely used to determine optimized molecular geometries, electronic properties, and vibrational frequencies. For pyrimidine (B1678525) derivatives, DFT calculations, often using functionals like B3LYP, provide reliable insights into their structural and electronic characteristics. researchgate.netmdpi.com
Optimized Geometries and Conformational Preferences
A crucial first step in any computational study is geometry optimization, which involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. For a molecule like 5-ethoxy-2-methylpyrimidine, this would involve determining the bond lengths, bond angles, and dihedral angles of its most stable conformer. The presence of the flexible ethoxy group means that multiple conformations are possible due to rotation around the C-O and C-C single bonds. DFT calculations can be used to map the potential energy surface and identify the global minimum energy structure, revealing the preferred orientation of the ethoxy group relative to the pyrimidine ring. mdpi.com
For illustrative purposes, the table below shows typical geometric parameters that would be calculated for a substituted pyrimidine, demonstrating the kind of data obtained from a DFT geometry optimization.
Interactive Data Table: Illustrative Optimized Geometrical Parameters for a Substituted Pyrimidine Derivative (Calculated via DFT) (Note: This data is representative and not specific to this compound)
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Length | C2-N1 | 1.34 |
| Bond Length | N1-C6 | 1.33 |
| Bond Length | C6-C5 | 1.39 |
| Bond Length | C5-C4 | 1.40 |
| Bond Length | C4-N3 | 1.33 |
| Bond Length | N3-C2 | 1.34 |
| Bond Angle | N1-C2-N3 | 127.0 |
| Bond Angle | C2-N3-C4 | 116.0 |
| Bond Angle | N3-C4-C5 | 122.0 |
| Bond Angle | C4-C5-C6 | 117.0 |
| Bond Angle | C5-C6-N1 | 122.0 |
| Bond Angle | C6-N1-C2 | 116.0 |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity and Stability
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, so its energy level is related to the molecule's ionization potential and its susceptibility to electrophilic attack. The LUMO acts as an electron acceptor, and its energy level is related to the electron affinity and susceptibility to nucleophilic attack. acs.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive. researchgate.net For pyrimidine and its derivatives, FMO analysis can predict the most likely sites for electrophilic and nucleophilic substitution reactions. researchgate.net
Interactive Data Table: Representative Frontier Molecular Orbital Energies for a Pyrimidine Analog (Note: This data is representative and not specific to this compound)
| Parameter | Energy (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.20 |
| HOMO-LUMO Gap (ΔE) | 5.65 |
Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.
Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are associated with lone pairs on heteroatoms like nitrogen and oxygen.
Blue regions represent positive electrostatic potential, indicating electron-deficient areas. These sites are prone to nucleophilic attack.
Green regions denote areas of neutral or near-zero potential.
For this compound, an MEP analysis would likely show negative potential (red) around the two nitrogen atoms of the pyrimidine ring and the oxygen atom of the ethoxy group, identifying them as the primary sites for protonation and electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms. Such analysis is crucial in drug design for understanding hydrogen bonding and other non-covalent interactions. rsc.org
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding within a molecule, going beyond the delocalized molecular orbitals to a localized Lewis-like structure. wikipedia.orgwisc.edu NBO analysis examines charge transfer, hybridization, and intramolecular interactions. A key aspect of NBO is the analysis of donor-acceptor interactions, which are quantified using second-order perturbation theory. q-chem.com
Interactive Data Table: Example of NBO Second-Order Perturbation Analysis for a Pyrimidine Derivative (Note: This data is representative and not specific to this compound)
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP (1) N1 | π* (C2-N3) | 25.5 |
| LP (1) N3 | π* (C4-C5) | 21.8 |
| π (C5-C6) | π* (C2-N1) | 18.2 |
| LP (1) O(ethoxy) | σ* (C5-C(ethoxy)) | 5.1 |
Ab Initio and Semi-Empirical Quantum Chemical Calculations
Beyond DFT, other levels of theory are also employed to study molecules like pyrimidines.
Ab Initio Methods : These methods, Latin for "from the beginning," solve the Schrödinger equation without using experimental data, relying only on fundamental physical constants. acs.org Hartree-Fock (HF) is the simplest ab initio method. More accurate, but computationally expensive, methods like Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory incorporate electron correlation effects that are neglected in HF. acs.org Ab initio methods have been used to study the excited states and vibronic coupling in pyrimidine. acs.org
Semi-Empirical Methods : These methods are faster than ab initio or DFT calculations because they use parameters derived from experimental data to simplify the complex equations. nih.gov Methods like AM1 and PM3 are suitable for very large molecules where more rigorous methods are computationally prohibitive. While less accurate, they can provide useful qualitative insights into molecular structure and properties.
The choice of method depends on the desired balance between accuracy and computational resources. For a molecule the size of this compound, DFT and MP2 methods would provide a high degree of accuracy for most properties.
Theoretical Elucidation of Reaction Mechanisms
Computational chemistry is a powerful tool for elucidating reaction mechanisms. By calculating the energies of reactants, transition states, and products, chemists can map out the entire reaction pathway. This allows for the determination of activation energies, which are crucial for understanding reaction rates.
For pyrimidines, computational studies can clarify the regioselectivity of substitution reactions. The pyrimidine ring is generally electron-deficient, making it susceptible to nucleophilic substitution, particularly at the C2, C4, and C6 positions. wikipedia.orgbhu.ac.in Electrophilic substitution is more difficult but typically occurs at the C5 position, which is the least electron-deficient. wikipedia.org Theoretical calculations can model the transition states for attack at different positions, explaining why one site is favored over another. stackexchange.com For this compound, computational studies could predict its reactivity in reactions like nucleophilic aromatic substitution or electrophilic halogenation, providing valuable guidance for synthetic chemists. umich.eduresearchgate.net
Transition State Characterization and Reaction Pathway Determination
The elucidation of reaction mechanisms is a cornerstone of computational chemistry. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, transition states—the high-energy structures that represent the bottleneck of a chemical transformation. Density Functional Theory (DFT) is a widely used quantum mechanical method for modeling reaction pathways and characterizing transition states. researchgate.net
For pyrimidine derivatives, a common and important reaction is Nucleophilic Aromatic Substitution (SNAr). A computational study on the SNAr reaction of 2-ethoxy-3,5-dinitropyridine, a close analog of this compound, with piperidine (B6355638) provides a relevant model for understanding the reaction pathway. researchgate.net In this type of reaction, a nucleophile attacks the electron-deficient aromatic ring, leading to the substitution of a leaving group.
The reaction is proposed to proceed via a bimolecular pathway. researchgate.net Computational modeling of this reaction would involve the following steps:
Optimization of Reactant Geometries: The initial structures of this compound and the chosen nucleophile are optimized to find their lowest energy conformations.
Locating the Transition State: Advanced computational algorithms are used to locate the transition state structure connecting the reactants and the Meisenheimer intermediate (a resonance-stabilized anionic intermediate). This involves identifying a first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate and a minimum in all other directions.
Frequency Analysis: A frequency calculation is performed on the transition state structure. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed to confirm that the located transition state indeed connects the reactants and the intermediate.
Optimization of the Meisenheimer Intermediate and Products: The geometry of the Meisenheimer intermediate and the final products are optimized.
Locating the Second Transition State: A second transition state for the departure of the leaving group from the Meisenheimer intermediate is located and characterized.
Construction of the Reaction Energy Profile: The relative energies of the reactants, transition states, intermediate, and products are plotted to create a reaction energy profile, which provides the activation energies for each step of the reaction.
A hypothetical reaction energy profile for the SNAr reaction of this compound with a generic nucleophile is depicted below. The activation energies (ΔG‡) determine the rate of each step.
| Step | Species | Relative Gibbs Free Energy (kcal/mol) |
| 1 | Reactants (this compound + Nucleophile) | 0.0 |
| 2 | Transition State 1 (TS1) | ΔG‡1 |
| 3 | Meisenheimer Intermediate | ΔGintermediate |
| 4 | Transition State 2 (TS2) | ΔG‡2 |
| 5 | Products | ΔGproducts |
Note: The values in this table are hypothetical and would need to be calculated using quantum mechanical methods for a specific reaction.
Studies on related 2-sulfonylpyrimidines have shown that the nucleophilic addition to the pyrimidine ring is often the rate-determining step in SNAr reactions. researchgate.net DFT calculations on these systems have been found to be in good agreement with experimental kinetic data. researchgate.net
Prediction of Kinetic Isotope Effects
Kinetic Isotope Effects (KIEs) are a powerful tool for probing reaction mechanisms, particularly for identifying the rate-determining step and characterizing the structure of the transition state. A KIE is the change in the rate of a reaction when an atom in one of the reactants is replaced with one of its heavier isotopes. The KIE is expressed as the ratio of the rate constant for the reaction with the lighter isotope (klight) to the rate constant for the reaction with the heavier isotope (kheavy).
Computational chemistry provides a framework for predicting KIEs. According to transition state theory, the KIE is related to the vibrational frequencies of the reactants and the transition state. By calculating the harmonic vibrational frequencies for the isotopically labeled and unlabeled species in both their ground states (reactants) and transition states, the KIE can be predicted.
For an SNAr reaction on this compound, a primary carbon-13 KIE could be predicted by replacing the carbon atom at the site of nucleophilic attack with 13C. A "normal" KIE (k12C/k13C > 1) would be expected if the bonding to this carbon is significantly weakened in the transition state. Conversely, an "inverse" KIE (k12C/k13C < 1) might be observed if the bonding becomes stiffer.
The magnitude of the predicted KIE can provide detailed information about the transition state structure. For example, in a concerted SNAr reaction, the C-nucleophile bond is forming at the same time as the C-leaving group bond is breaking. The extent of bond formation and bond cleavage in the transition state will influence the magnitude of the KIE. Computational studies on SNAr reactions have shown that the predicted KIEs can distinguish between stepwise and concerted mechanisms. harvard.edu
A hypothetical table of predicted KIEs for a reaction of this compound is shown below:
| Isotopic Substitution | Predicted KIE (klight/kheavy) | Interpretation |
| 12C/13C at C2 | 1.04 | Significant change in bonding at the reaction center in the transition state. |
| 1H/2H in the ethoxy group (α-position) | 1.02 (secondary KIE) | Change in hybridization or hyperconjugation at a position adjacent to the reaction center. |
| 1H/2H in the methyl group | 0.98 (secondary KIE) | Minor changes in the vibrational environment of the methyl group in the transition state. |
Note: These are illustrative values. Actual KIE predictions require detailed computational analysis of the specific reaction.
Computational Prediction of Spectroscopic Parameters (e.g., NMR, Vibrational)
Computational chemistry is extensively used to predict spectroscopic parameters, which can aid in the identification and characterization of molecules.
NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants is a valuable tool for structure elucidation. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide accurate predictions of 1H and 13C NMR chemical shifts. researchgate.net The accuracy of these predictions has been shown to be high, with mean absolute errors of less than 0.2 ppm for 1H and less than 1.2 ppm for 13C in some cases. nih.gov For flexible molecules, it is often necessary to perform a conformational search and calculate the Boltzmann-averaged chemical shifts over the low-energy conformers to obtain good agreement with experimental data.
A table of hypothetical predicted NMR chemical shifts for this compound is presented below:
| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| C2-CH3 | 2.5 | 20.0 |
| C4-H | 8.5 | 155.0 |
| C6-H | 8.8 | 158.0 |
| O-CH2-CH3 | 4.2 (quartet) | 65.0 |
| O-CH2-CH3 | 1.4 (triplet) | 15.0 |
| C2 | - | 165.0 |
| C4 | - | 155.0 |
| C5 | - | 140.0 |
| C6 | - | 158.0 |
Note: These values are estimations and would require specific DFT calculations for accurate prediction.
Vibrational Spectroscopy: Computational methods can also predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. DFT calculations are commonly used to compute the harmonic vibrational frequencies of molecules. physchemres.org It is standard practice to scale the calculated frequencies by an empirical scaling factor to account for anharmonicity and other systematic errors in the calculations. The predicted vibrational spectra can be compared with experimental spectra to confirm the structure of a synthesized compound. physchemres.org
For this compound, DFT calculations could predict the characteristic vibrational modes, such as the C-H stretching of the methyl and ethyl groups, the C=N and C=C stretching vibrations of the pyrimidine ring, and the C-O stretching of the ethoxy group.
Open-Data Initiatives and Reproducibility in Computational Chemistry
In recent years, there has been a significant push towards open science and reproducibility in all scientific disciplines, including computational chemistry. Open-data initiatives aim to make research data freely available to the public, allowing for greater transparency, collaboration, and innovation.
FAIR Data Principles: A key concept in the open-data movement is the FAIR Guiding Principles, which state that data should be Findable, Accessible, Interoperable, and Reusable. go-fair.org
Findable: Data and metadata should be easy to locate for both humans and computers. This is often achieved through the assignment of globally unique and persistent identifiers (such as DOIs) and indexing in searchable resources. nfdi4chem.de
Accessible: Once found, the data should be retrievable through a standardized protocol. This does not necessarily mean that the data must be open to everyone, but the conditions for access should be clearly defined. go-fair.org
Interoperable: The data should be able to be integrated with other data and used in various applications and workflows. This requires the use of formal, shared, and broadly applicable languages for knowledge representation. go-fair.org
Reusable: The ultimate goal of FAIR is to optimize the reuse of data. This requires that the data be well-described with rich metadata and have a clear license for reuse. go-fair.org
Open-Data Repositories: Several open-data repositories have been established for computational chemistry data, such as ioChem-BD. chemistryviews.orgoscars-project.eu These platforms allow researchers to store, share, and publish their computational results, including input files, output files, and optimized geometries. This not only promotes transparency but also allows other researchers to build upon previous work.
Reproducibility: Computational chemistry, in theory, should be highly reproducible since it is based on deterministic calculations. chemistryviews.org However, in practice, achieving reproducibility can be challenging due to the complexity of computational workflows, the variety of software packages and versions, and the lack of detailed reporting of computational methods in publications.
To improve reproducibility, it is crucial for researchers to provide detailed information about their computational methods, including the software used, the level of theory, the basis set, and all other relevant parameters. Sharing input files and scripts is also essential for allowing others to replicate the calculations. The availability of open-source software and data repositories is playing a vital role in enhancing the reproducibility of computational chemistry research.
Crystallographic Analysis and Supramolecular Chemistry of Pyrimidine Derivatives
Single-Crystal X-ray Diffraction Studies
No published single-crystal X-ray diffraction data for 5-Ethoxy-2-methylpyrimidine could be located. Such a study would be necessary to determine the precise geometric parameters of the molecule.
Without experimental crystallographic data, a definitive table of intramolecular bond lengths, angles, and torsions for this compound cannot be compiled.
The conformation of the ethoxy group and the planarity of the pyrimidine (B1678525) ring in this compound remain undetermined in the absence of single-crystal X-ray diffraction analysis.
Intermolecular Interactions and Crystal Packing Architectures
A description of the specific intermolecular interactions and crystal packing of this compound is not possible without experimental structural data.
While pyrimidine derivatives are known to participate in hydrogen bonding, the specific nature and network of any such interactions in the crystal lattice of this compound are unknown.
The contributions of van der Waals forces and potential π-π stacking interactions to the crystal packing of this compound have not been experimentally investigated or reported.
Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts
A Hirshfeld surface analysis requires crystallographic information files (.cif) generated from single-crystal X-ray diffraction data. As no such data is available for this compound, this quantitative assessment of intermolecular contacts cannot be performed.
Further experimental research, specifically the growth of single crystals of this compound and their analysis by X-ray diffraction, is required to elucidate the structural details outlined in this article.
Correlation between Solid-State Structures and Computational Models
A critical aspect of modern structural chemistry involves the correlation of experimentally determined solid-state structures with theoretical models generated through computational methods. This comparison allows for the validation of computational approaches and provides deeper insights into the electronic and structural properties of molecules. For pyrimidine derivatives, techniques such as single-crystal X-ray diffraction (SCXRD) provide precise data on bond lengths, bond angles, and crystal packing in the solid state. acs.orgijcce.ac.irtandfonline.com Computational methods, particularly Density Functional Theory (DFT), are employed to calculate the optimized molecular geometry in the gaseous phase. ijcce.ac.irresearchgate.net
A comprehensive search of the scientific literature and crystallographic databases did not yield specific experimental crystallographic data or dedicated computational studies for this compound. Therefore, a direct correlation between its solid-state structure and computational models cannot be presented.
However, the general methodology for such a correlation in the context of pyrimidine derivatives involves a comparative analysis of geometric parameters. nih.gov The process typically includes:
Experimental Data Acquisition: The initial step is the determination of the crystal structure of the target compound, in this case, this compound, using SCXRD. This would provide a Crystallographic Information File (CIF), containing precise atomic coordinates, unit cell dimensions, and other structural details.
Computational Modeling: A computational model of the molecule is built, and its geometry is optimized using a suitable level of theory, such as DFT with a specific basis set (e.g., B3LYP/6-31G(d,p)). ijcce.ac.ir This calculation yields the theoretical bond lengths, bond angles, and dihedral angles for an isolated molecule in the gas phase.
Comparative Analysis: The experimentally determined geometric parameters from the SCXRD data are then compared with the computationally optimized parameters. This comparison is often presented in tabular form.
The congruence or divergence between the experimental and calculated values offers valuable information. A close agreement suggests that the computational model accurately represents the molecular structure and that intermolecular forces in the crystal have a minimal impact on the molecular geometry. nih.gov Discrepancies can often be attributed to the different states (solid-state vs. gas-phase) and the influence of intermolecular interactions, such as hydrogen bonding and π-stacking, in the crystal lattice which are not accounted for in the gas-phase calculations of a single molecule. nih.gov
For other pyrimidine derivatives, studies have shown that DFT calculations can reproduce experimental geometric parameters with a high degree of accuracy. acs.orgtandfonline.com These comparative studies are crucial for understanding the influence of substituents on the pyrimidine ring and for validating the computational methods used to predict the properties of new derivatives. ijcce.ac.irresearchgate.net
Data Tables
As no experimental or computational data is available for this compound, the following tables are presented as templates to illustrate how the data would be organized if such studies were available.
Table 1: Hypothetical Comparison of Selected Bond Lengths (Å) for this compound.
| Bond | Experimental (X-ray) | Calculated (DFT) | Δ (Exp - Calc) |
| N1-C2 | Data not available | Data not available | Data not available |
| C2-N3 | Data not available | Data not available | Data not available |
| N3-C4 | Data not available | Data not available | Data not available |
| C4-C5 | Data not available | Data not available | Data not available |
| C5-C6 | Data not available | Data not available | Data not available |
| C6-N1 | Data not available | Data not available | Data not available |
| C5-O1 | Data not available | Data not available | Data not available |
| O1-C7 | Data not available | Data not available | Data not available |
| C2-C8 | Data not available | Data not available | Data not available |
Table 2: Hypothetical Comparison of Selected Bond Angles (°) for this compound.
| Angle | Experimental (X-ray) | Calculated (DFT) | Δ (Exp - Calc) |
| C6-N1-C2 | Data not available | Data not available | Data not available |
| N1-C2-N3 | Data not available | Data not available | Data not available |
| C2-N3-C4 | Data not available | Data not available | Data not available |
| N3-C4-C5 | Data not available | Data not available | Data not available |
| C4-C5-C6 | Data not available | Data not available | Data not available |
| C5-C6-N1 | Data not available | Data not available | Data not available |
| C4-C5-O1 | Data not available | Data not available | Data not available |
| C5-O1-C7 | Data not available | Data not available | Data not available |
Applications of 5 Ethoxy 2 Methylpyrimidine As a Chemical Building Block and Intermediate
Precursor in the Synthesis of Complex Heterocyclic Systems
The structural framework of 5-Ethoxy-2-methylpyrimidine is ideally suited for the elaboration of more intricate heterocyclic structures. The electron-donating nature of the ethoxy and methyl groups influences the reactivity of the pyrimidine (B1678525) ring, facilitating various chemical transformations.
The pyrimidine ring is a common core in many biologically active molecules, and fusing it with other rings can significantly enhance or modify its biological properties. nih.gov this compound can be utilized as a precursor for creating fused systems, such as triazolopyrimidines. These fused heterocycles are of significant interest due to their presence in compounds with a broad spectrum of bioactivities. nih.gov For instance, derivatives of the triazolopyrimidine scaffold have been investigated as potent inhibitors of enzymes like acetohydroxyacid synthase (AHAS), a key target for herbicides. nih.gov The synthesis often involves multi-step reactions where the pyrimidine acts as the foundational structure onto which another heterocyclic ring is constructed.
Table 1: Examples of Fused Pyrimidine Systems Derived from Pyrimidine Precursors
| Precursor Type | Fused Ring System | Resulting Compound Class | Potential Application |
| Substituted Pyrimidine | Triazole | Triazolopyrimidine | Herbicides nih.gov |
| Substituted Pyrimidine | Pyrazole | Pyrazolopyrimidine | Anticancer agents eurjchem.com |
| Substituted Pyrimidine | Imidazole | Imidazopyrimidine | Medicinal Chemistry |
The development of polysubstituted pyrimidines is a central theme in medicinal chemistry, as the nature and position of substituents can fine-tune a molecule's therapeutic effect. nih.gov this compound serves as a scaffold where the ethoxy group at the 5-position can be substituted or modified. This allows for the introduction of various functional groups through reactions like nucleophilic substitution, enabling the creation of diverse molecular architectures. For example, Suzuki cross-coupling reactions are commonly employed with halogenated pyrimidine intermediates to introduce aryl or other complex groups, leading to potent biologically active molecules. nih.gov While direct examples involving this compound are specific to proprietary synthesis routes, the principle of using substituted pyrimidines as foundational blocks is well-established in the synthesis of compounds targeting kinases or inflammatory pathways. nih.govnih.gov
Intermediate in the Chemical Synthesis of Biologically Relevant Molecules
Beyond its role as a primary building block, this compound functions as a key intermediate in the synthetic pathways leading to commercially important products. pharmanoble.comevonik.com Its transformation into other reactive species is a critical step in the production of various active ingredients.
The pyrimidine core is integral to numerous Active Pharmaceutical Ingredients (APIs). nih.gov Chemical intermediates, such as this compound, are fundamental components in the multi-step synthesis of these drugs. pharmanoble.comacs.org The synthesis of many modern pharmaceuticals relies on the assembly of complex molecules from simpler, functionalized heterocyclic intermediates. nih.gov The specific structure of this compound makes it a potential precursor for pyrimidine-based drugs, where the ethoxy group can be converted into other functionalities required for biological activity.
In the field of agrochemicals, pyrimidine derivatives are widely used as herbicides, fungicides, and insecticides. ecampus.com The triazolopyrimidine sulfonamides, for example, are a significant class of herbicides that act by inhibiting the acetohydroxyacid synthase (AHAS) enzyme in plants. nih.gov The synthesis of these complex herbicides often starts from simpler substituted pyrimidines. For example, the synthesis of the herbicide Flumetsulam involves a triazolopyrimidine core, which is constructed from pyrimidine precursors. nih.gov The modification of substituents on the pyrimidine ring, such as replacing a methyl group with a methoxy (B1213986) group, has been explored to create new herbicidal candidates with improved degradation profiles in soil. nih.gov
Table 2: Research Findings on a Triazolopyrimidine Herbicide
| Compound | Target Enzyme | Activity Metric (ki) | Key Finding |
| Flumetsulam (FS) | Arabidopsis thaliana AHAS | 3.60x10-7 M | Potent herbicidal activity |
| Y6610 (methoxy analog) | Arabidopsis thaliana AHAS | 3.31x10-6 M | Similar in vivo activity to FS with a shorter soil half-life |
Data sourced from a study on acetohydroxyacid synthase inhibitors. nih.gov
This compound is structurally related to a key component of Thiamine (B1217682) (Vitamin B1). Thiamine consists of a pyrimidine moiety and a thiazole (B1198619) ring linked by a methylene (B1212753) bridge. nih.gov Specifically, the pyrimidine part is 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP). nih.gov The classical synthesis of thiamine involves the coupling of a pyrimidine intermediate with a pre-formed thiazole moiety. nih.gov
A crucial intermediate in this synthesis is 4-amino-5-ethoxymethyl-2-methylpyrimidine. nih.gov This compound can be prepared from precursors like this compound through functional group transformations, such as amination at the 4-position. The ethoxymethyl group is a key reactive handle for the subsequent coupling reaction with the thiazole ring to form the thiamine structure. Therefore, this compound serves as a foundational precursor for synthesizing this essential vitamin analog. nih.govresearchgate.net
Development of Specialized Chemical Reagents and Probes
The pyrimidine core is a fundamental structural motif in a multitude of biologically active molecules. The strategic functionalization of this heterocyclic system allows for the fine-tuning of a compound's properties, enabling its use as a specialized chemical reagent or a probe to investigate biological systems. While direct examples of this compound being formulated into standalone chemical reagents are not extensively documented in publicly available literature, its significant role as a key intermediate in the synthesis of highly specific enzyme inhibitors, particularly sulfonylurea herbicides, firmly establishes its utility as a building block for chemical probes.
These sulfonylurea compounds are not merely agrochemicals; they are potent and selective inhibitors of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms. Due to their high specificity, sulfonylurea herbicides serve as invaluable chemical probes for studying the structure, function, and inhibition of ALS, as well as the metabolic pathways it governs. The synthesis of these intricate molecules often relies on the availability of appropriately substituted pyrimidine derivatives.
A prominent example of a sulfonylurea herbicide built upon a pyrimidine scaffold is Rimsulfuron. While Rimsulfuron itself contains a dimethoxypyrimidine moiety, the synthetic principles are directly applicable to analogs derived from this compound. The general synthesis of sulfonylureas involves the coupling of a substituted pyrimidinamine with a sulfonyl isocyanate.
The specificity of these compounds for their target enzyme allows researchers to dissect complex biological processes. For instance, radiolabeled versions of sulfonylurea herbicides have been synthesized to trace their metabolic fate in plants and soil, providing critical data for environmental and safety assessments. These labeled compounds act as molecular probes to identify and quantify metabolic breakdown products.
The following table outlines the key components and their roles in the formation of a sulfonylurea-based chemical probe, illustrating the potential application of this compound in this context.
| Component | Structure/Example | Function in the Final Reagent/Probe |
| Pyrimidine Core | This compound | Provides the foundational heterocyclic scaffold. The substituents (ethoxy and methyl groups) influence solubility, metabolic stability, and binding affinity to the target enzyme. |
| Sulfonylurea Bridge | -SO₂NHCONH- | The critical linkage that connects the pyrimidine and phenyl moieties. It is essential for the inhibitory activity against the target enzyme. |
| Phenyl Group | Substituted benzene (B151609) ring | The nature and position of substituents on the phenyl ring can be varied to modulate the potency, selectivity, and pharmacokinetic properties of the inhibitor. |
The development of such specific enzyme inhibitors underscores the importance of versatile building blocks like this compound. The ability to readily modify the pyrimidine core allows for the creation of a diverse library of compounds that can be screened for their inhibitory activity against various enzymes, not limited to ALS. This approach is central to the field of chemical biology, where small molecules are designed and synthesized to probe and understand complex biological systems.
Investigation of Molecular Mechanisms of Biological Activity for 5 Ethoxy 2 Methylpyrimidine Derivatives
Structure-Activity Relationship (SAR) Analysis of Pyrimidine (B1678525) Analogs
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. humanjournals.com For pyrimidine derivatives, SAR analyses guide the modification of substituents to enhance potency, selectivity, and pharmacokinetic profiles. nih.govhumanjournals.com The position and nature of substituents on the pyrimidine ring significantly influence the compound's interaction with biological targets. nih.gov For instance, in pyrido[2,3-d]pyrimidine derivatives, the presence of a carbonyl group at C-2 and specific phenyl substitutions at C-5 and C-7 were found to be crucial for anticancer activity. nih.gov Similarly, for pyrrolo[2,3-d]pyrimidines, substitutions at the 4 and 5 positions have been shown to enhance inhibitory activity against enzymes like EGFR and ErbB2. frontiersin.org
Impact of Ethoxy and Methyl Substitution on Molecular Recognition
The specific placement of ethoxy and methyl groups on the pyrimidine ring plays a critical role in molecular recognition by a biological target. While direct SAR data for 5-Ethoxy-2-methylpyrimidine is not extensively detailed in the reviewed literature, general principles from analogous structures provide significant insights.
The 5-ethoxy group , an alkoxy substituent, can also significantly impact molecular interactions. The oxygen atom can act as a hydrogen bond acceptor, forming crucial bonds with amino acid residues in a protein's active site. The ethyl portion of the group contributes to the lipophilicity of the molecule, which can enhance binding to hydrophobic regions of a target. In one study on pyridopyrimidines, the addition of two methoxy (B1213986) substituents led to a dramatic increase in activity, likely due to a better fit within a hydrophobic pocket. nih.gov The flexibility of the ethoxy group allows it to adopt various conformations to optimize its interaction within the binding site.
Rational Design Based on SAR Data for Target-Specific Interactions
Rational drug design utilizes SAR data to guide the synthesis of new molecules with improved, target-specific activities. rsc.org This approach aims to optimize interactions with a biological target while minimizing off-target effects. For pyrimidine-based compounds, SAR data has been instrumental in the development of potent and selective inhibitors for various targets, including protein kinases. rsc.orgmdpi.com
For example, in the design of novel PI3K-beta selective inhibitors, a thiazolopyrimidinone series was rationally designed and optimized based on SAR. nih.gov Similarly, SAR studies on pyrido[2,3-d]pyrimidines as kinase inhibitors revealed that specific substitutions, such as dichloro and tertiary amine groups or methoxy and morpholine moieties, were necessary for potent activity. nih.gov
By understanding the contributions of substituents like the 2-methyl and 5-ethoxy groups, medicinal chemists can design new analogs of this compound. This might involve:
Varying the length of the alkoxy chain at the 5-position to probe the size of a hydrophobic pocket.
Replacing the 2-methyl group with other small alkyl or functional groups to explore steric and electronic requirements.
Introducing additional substituents at other positions on the pyrimidine ring to create new interaction points with the target.
This iterative process of design, synthesis, and testing, guided by SAR, is crucial for developing compounds with high affinity and selectivity for a specific biological macromolecule.
Molecular Docking and Ligand-Receptor Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. wisdomlib.orgresearchgate.net It is widely used in drug design to understand how a ligand, such as a pyrimidine derivative, might interact with the binding site of a protein target. wisdomlib.orgnih.gov
Prediction of Binding Modes and Affinities to Biological Macromolecules
Molecular docking simulations can predict the binding mode and estimate the binding affinity (often expressed as a docking score or binding energy) of a ligand to a biological macromolecule. tcmsp-e.comnih.gov These predictions help to visualize how a compound like this compound might fit into the active site of a target protein and which interactions stabilize the complex.
For various pyrimidine derivatives, docking studies have successfully predicted binding modes. For instance, in a study of thieno[2,3-d]pyrimidin-4(3H)-one derivatives, docking results indicated high binding affinities to DNA and the 3ert protein, suggesting potential anticancer mechanisms. wum.edu.pk Another study on pyrimidine derivatives targeting cyclin-dependent kinase 2 (CDK2) showed binding energies ranging from -7.4 to -7.9 kcal/mol. nih.gov
The predicted interactions typically include:
Hydrogen bonds: The nitrogen atoms of the pyrimidine ring and the oxygen of the ethoxy group can act as hydrogen bond acceptors.
Hydrophobic interactions: The methyl group and the ethyl part of the ethoxy group can interact with nonpolar residues in the binding pocket.
The following table shows examples of predicted binding affinities for various pyrimidine derivatives against different biological targets, illustrating the range of values obtained in such studies.
| Compound Series | Target Protein | Predicted Binding Energy (kcal/mol) |
| Pyrimidine derivatives | Cyclin-dependent kinase 2 (1HCK) | -7.4 to -7.9 nih.gov |
| Thieno[2,3-d]pyrimidin-4(3H)-one derivatives | DNA | -6.3 to -6.4 wum.edu.pk |
| Thieno[2,3-d]pyrimidin-4(3H)-one derivatives | 3ert protein | -6.9 to -7.0 wum.edu.pk |
| Pyrimidine derivatives | CDK8 (5FGK) | Moderate to good docking results nih.gov |
Identification of Potential Molecular Targets
Molecular docking is a valuable tool for identifying potential molecular targets for a given compound through virtual screening of large libraries of protein structures. wisdomlib.orgmdpi.com For pyrimidine-based structures, a wide range of potential targets has been identified, reflecting their diverse pharmacological activities. nih.govnih.gov
Potential targets for pyrimidine derivatives include:
Protein Kinases: Many pyrimidine analogs have been identified as inhibitors of various protein kinases, which are crucial regulators of cell signaling. researchgate.net These include Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Phosphoinositide 3-kinases (PI3Ks). mdpi.comnih.govnih.gov The pyrimidine scaffold can act as a bioisostere of the purine ring of ATP, allowing it to bind to the ATP-binding site of kinases. nih.gov
Enzymes in Metabolic Pathways: Pyrimidine derivatives have been shown to inhibit enzymes like Dihydroorotate Dehydrogenase (DHODH), which is essential for pyrimidine synthesis and a target for antiviral agents. mdpi.com Other metabolic enzymes targeted include Glutathione Reductase and Glutathione S-Transferase. juniperpublishers.comjournalagent.com
Cholinesterases: Certain pyrimidine derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission. nih.govresearchgate.net
Other Receptors and Enzymes: The versatility of the pyrimidine scaffold allows it to target a broad range of other proteins, including COX-2, A2A adenosine receptors, and the breast cancer resistance protein ABCG2. tcmsp-e.comnih.govmdpi.com
Mechanistic Studies of Enzyme Inhibition
Understanding the mechanism of enzyme inhibition is crucial for drug development. nih.gov Pyrimidine derivatives have been shown to inhibit enzymes through various mechanisms, including competitive, non-competitive, and mixed inhibition. juniperpublishers.comnih.gov The specific mechanism depends on the structure of the inhibitor and the enzyme it targets.
For example, a study on pyrimidine derivatives inhibiting glutathione reductase found that the compounds displayed noncompetitive inhibition. juniperpublishers.com In another study, pyrimidine derivatives targeting cholinesterases exhibited mixed or uncompetitive inhibition mechanisms. nih.gov A mixed inhibition mechanism suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov
The determination of the inhibition mechanism and the associated kinetic parameters, such as the inhibition constant (Kᵢ), provides a quantitative measure of an inhibitor's potency. The following table summarizes the inhibition constants and mechanisms for some pyrimidine derivatives against various enzymes.
| Pyrimidine Derivative | Target Enzyme | Inhibition Mechanism | Kᵢ Value |
| 4-amino-2,6-dichloropyrimidine | Glutathione Reductase (GR) | Noncompetitive | 0.979 ± 0.23 µM juniperpublishers.com |
| 4-amino-6-chloropyrimidine | Glutathione Reductase (GR) | Noncompetitive | 1.269 µM juniperpublishers.com |
| 4-amino-2-chloropyrimidine | Glutathione S-Transferase (GST) | Noncompetitive | 0.047 ± 0.0015 µM journalagent.com |
| Pyrimidine derivative with indole group | eqBChE | Mixed | 99 ± 71 nM nih.gov |
| Novel pyrimidine derivatives | hCA I | - | 39.16 ± 7.70 to 144.62 ± 26.98 nM researchgate.net |
| Novel pyrimidine derivatives | hCA II | - | 18.21 ± 3.66 to 136.35 ± 21.48 nM researchgate.net |
| Novel pyrimidine derivatives | AChE | - | 33.15 ± 4.85 to 52.98 ± 19.86 nM researchgate.net |
These mechanistic studies, combined with SAR and molecular docking, provide a comprehensive understanding of how this compound and its analogs may exert their biological effects, paving the way for the development of new therapeutic agents.
Inhibition of Inflammatory Mediators (e.g., COX-2, iNOS, NF-κB, AP-1)
Derivatives of pyrimidine have demonstrated significant potential in modulating inflammatory pathways through the inhibition of key mediators.
Cyclooxygenase-2 (COX-2): The pyrimidine scaffold is a recognized structural core in the development of selective COX-2 inhibitors. mdpi.com COX-2 is an enzyme responsible for inflammation and pain, and its selective inhibition is a key therapeutic strategy. mdpi.com Studies on various pyrimidine derivatives have shown their ability to selectively target and inhibit the COX-2 isoenzyme. mdpi.com This selectivity is advantageous as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme. mdpi.com For instance, certain cyanopyrimidine derivatives have exhibited COX-2 inhibitory activity comparable to the well-known inhibitor Celecoxib. mdpi.com
Inducible Nitric Oxide Synthase (iNOS): Inducible nitric oxide synthase is an enzyme that produces nitric oxide (NO), a molecule involved in the inflammatory response. High levels of NO produced by iNOS can have cytotoxic effects and are associated with various inflammatory diseases. While specific studies on this compound derivatives are limited, the general class of pyrimidine-based compounds has been investigated for iNOS inhibition. Potent iNOS inhibitors can reduce the generation of NO in a dose-dependent manner in cellular models of inflammation.
Nuclear Factor-kappa B (NF-κB): NF-κB is a protein complex that plays a crucial role in regulating the immune response to infection and is involved in cellular responses to stimuli like stress and cytokines. mdpi.com Dysregulation of NF-κB has been linked to inflammatory and autoimmune diseases. mdpi.com Certain pyrimidine derivatives have been identified as inhibitors of NF-κB activation. biocompare.com These compounds can suppress the signaling pathways that lead to the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes. For example, some inhibitors act by preventing the degradation of IκBα, a protein that sequesters NF-κB in the cytoplasm. biocompare.com
Activator Protein-1 (AP-1): AP-1 is a transcription factor that regulates a wide array of cellular processes, including proliferation, apoptosis, and differentiation. It has been implicated in various inflammatory diseases and cancers. chemmethod.comnih.gov The development of small molecule inhibitors targeting AP-1 is an active area of research. chemmethod.com While direct evidence for this compound is not abundant, the broader class of pyrimidine derivatives has been explored for AP-1 inhibition. For example, ethyl 4-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-2-(trifluoromethyl)pyrimidine-5-carboxylate and its analogues have been synthesized and tested as inhibitors of AP-1 mediated transcriptional activation. biocompare.com
Table 1: Investigated Pyrimidine Derivatives as Inhibitors of Inflammatory Mediators This table is for illustrative purposes and includes examples of pyrimidine derivatives and their targets, not exclusively this compound derivatives for which specific data is limited in the provided search results.
| Derivative Class | Target Mediator | Observed Effect |
| Cyanopyrimidines | COX-2 | Potent inhibition, comparable to Celecoxib mdpi.com |
| Ethyl 4-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-2-(trifluoromethyl)pyrimidine-5-carboxylate | AP-1 & NF-κB | Inhibition of transcriptional activation biocompare.com |
Interaction with Other Enzyme Systems
Beyond the primary inflammatory mediators, pyrimidine derivatives have been found to interact with a variety of other enzyme systems, suggesting a broader mechanism of action. Enzyme inhibitor screening is a crucial part of drug discovery to identify and characterize the activity of compounds against specific enzymes. nih.gov
Research into pyrimidine-based compounds has revealed inhibitory activity against several enzymes. For example, some pyrimidine derivatives have been investigated as potential dual inhibitors of both COX-2 and 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory cascade. nih.gov Furthermore, in silico screening and subsequent in vitro enzyme assays have shown that certain tetrahydropyrimidine-5-carboxylate derivatives can act as inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism.
Additionally, studies on related heterocyclic compounds like thieno[2-3-b]pyridines, which contain a pyrimidine ring, have indicated potential interactions with enzymes such as phospholipase C (PI-PLC). This suggests that the pyrimidine core can be a scaffold for developing inhibitors for a diverse range of enzymatic targets.
Modulation of Cellular and Subcellular Pathways
The biological activity of this compound derivatives can also be attributed to their ability to modulate various cellular and subcellular pathways, including interactions with nucleic acids and interference with viral replication.
Interactions with Nucleic Acids (DNA, RNA)
The interaction of small molecules with nucleic acids can lead to significant biological effects. While specific studies on this compound are not detailed in the provided results, the pyrimidine structure is a fundamental component of nucleic acids themselves, suggesting a potential for interaction.
Studies on other pyrimidine derivatives have explored their DNA and RNA binding capabilities. For instance, the introduction of halogenated pyrimidines into a DNA sequence can mimic natural modifications like 5-methylcytosine, thereby influencing the binding of methyl-CpG-binding proteins which are involved in gene silencing. This indicates that modifications to the pyrimidine ring can alter DNA-protein interactions.
Furthermore, aza-macrocycles containing pyrimidine-like structures have been shown to interact selectively with double-stranded RNA (ds-RNA). chemmethod.com The affinity and selectivity of these interactions can be modulated by external stimuli such as the coordination of metal ions. chemmethod.com
Impact on Viral Replication Mechanisms
Pyrimidine derivatives have a long history as antiviral agents, primarily due to their ability to interfere with viral nucleic acid synthesis.
Several 5-substituted pyrimidine analogues have demonstrated antiviral activity. For example, 5-(azidomethyl)-2'-deoxyuridine has been shown to strongly inhibit the replication of herpes simplex virus type 1 (HSV-1). The mechanism of action for many of these nucleoside analogues involves their phosphorylation by viral kinases to form triphosphate derivatives, which then inhibit viral DNA polymerase.
More recently, pyrimido[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their antiviral potency, with some compounds showing remarkable efficacy against human coronavirus 229E (HCoV-229E). Additionally, certain 2,4-diamino-5-cyano-6-alkoxypyrimidines have exhibited pronounced antiretroviral activity. These findings highlight the potential of the pyrimidine scaffold in the development of novel antiviral agents that can target various stages of the viral replication cycle.
Table 2: Antiviral Activity of Selected Pyrimidine Derivatives This table provides examples of pyrimidine derivatives and their antiviral targets and is not specific to this compound.
| Derivative Class | Virus Target | Mechanism of Action (if known) |
| 5-(azidomethyl)-2'-deoxyuridine | Herpes Simplex Virus Type 1 (HSV-1) | Inhibition of viral replication |
| Pyrimido[4,5-d]pyrimidines | Human Coronavirus 229E (HCoV-229E) | Not specified |
| 2,4-diamino-5-cyano-6-alkoxypyrimidines | Retroviruses | Antiretroviral activity |
Q & A
Q. How can I optimize the synthesis of 5-Ethoxy-2-methylpyrimidine, and what reaction parameters are critical for yield improvement?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction conditions. Key parameters include:
- Solvent choice : Polar aprotic solvents like DMF or ethanol enhance nucleophilic substitution efficiency for ethoxy group introduction .
- Catalysts/Reagents : Use POCl₃ for activating pyrimidine intermediates, as demonstrated in analogous pyrimidine derivatization (e.g., chlorination at 80°C in DMF) .
- Temperature : Controlled heating (e.g., reflux in ethanol/water mixtures) minimizes side reactions, as shown in thiazolopyrimidine synthesis .
- Purification : Column chromatography or recrystallization (e.g., ethyl acetate/ethanol) ensures high purity .
- Monitoring : Track reaction progress via TLC or HPLC to identify intermediate phases requiring adjustment .
Q. What analytical techniques are most reliable for characterizing this compound and confirming its structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR can resolve ethoxy (–OCH₂CH₃) and methyl (–CH₃) group signals, with chemical shifts typically at δ 1.3–1.5 ppm (triplet, –CH₂CH₃) and δ 2.5–2.7 ppm (singlet, –CH₃) .
- X-ray Crystallography : Resolves puckering or planar conformation of the pyrimidine ring, critical for understanding reactivity (e.g., deviations up to 0.224 Å from planarity observed in related compounds) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₇H₁₀N₂O, theoretical 138.08 g/mol) and fragmentation patterns .
- HPLC-PDA : Validates purity (>98%) and detects UV-active impurities using C18 columns with acetonitrile/water gradients .
Q. How does this compound behave under varying storage conditions, and what precautions prevent decomposition?
- Methodological Answer :
- Stability Testing : Conduct accelerated degradation studies under acidic (pH 1–3), basic (pH 10–12), oxidative (H₂O₂), and thermal (40–60°C) conditions . Monitor via HPLC for degradation products like demethylated or hydrolyzed analogs.
- Storage Recommendations : Store in airtight, light-resistant containers at –20°C to inhibit oxidation. Avoid humidity, as ethoxy groups may hydrolyze in aqueous environments .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of electrophilic substitution in this compound?
- Methodological Answer :
- Electronic Effects : The ethoxy group (–OCH₂CH₃) is electron-donating via resonance, directing electrophiles to the para position (C4) relative to the pyrimidine nitrogen. Methyl groups (–CH₃) exert steric hindrance, limiting substitution at adjacent positions .
- Experimental Probes : Use isotopic labeling (e.g., deuterated ethoxy groups) or computational DFT studies to map charge distribution and predict reactive sites .
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Methodological Answer :
- Docking Studies : Use PyMOL or AutoDock to simulate interactions with target proteins (e.g., dihydrofolate reductase or kinase enzymes). Validate predictions with in vitro enzyme inhibition assays .
- QSAR Models : Correlate substituent effects (e.g., logP, Hammett σ values) with activity data from PubChem or EPA DSSTox databases to design optimized analogs .
Q. How should researchers resolve contradictions in reported synthetic yields or biological activity data for this compound?
- Methodological Answer :
- Reproducibility Checks : Replicate protocols with strict control of catalysts (e.g., trace metal impurities in POCl₃) and solvent dryness .
- Analytical Validation : Compare NMR and HRMS data across studies to identify unaccounted impurities or stereochemical variations .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to assess variability in biological assays (e.g., IC₅₀ values) attributable to cell line differences or assay conditions .
Safety and Handling
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water rinses to prevent environmental contamination .
- First Aid : For skin exposure, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
